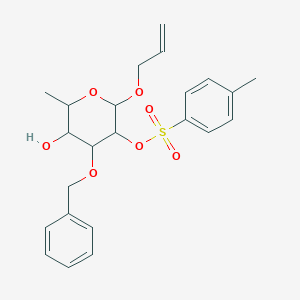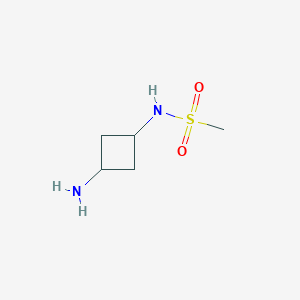
(1S,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid is a cyclobutane derivative with two carboxylic acid groups and a methoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by functional group transformations to introduce the carboxylic acid and methoxycarbonyl groups. The reaction conditions often require specific catalysts and temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity. Its derivatives may serve as potential inhibitors or activators of specific enzymes.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structural features can impart desirable characteristics to the final products.
Mecanismo De Acción
The mechanism of action of (1S,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid: A stereoisomer with similar structural features but different spatial arrangement.
Cyclobutane-1,1-dicarboxylic acid: A related compound lacking the methoxycarbonyl group.
Dimethylcyclobutane derivatives: Compounds with similar cyclobutane cores but different substituents.
Uniqueness
(1S,3R)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H14O4 |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(2)5(7(10)11)4-6(9)8(12)13-3/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m1/s1 |
Clave InChI |
LBTPMFNHPCCPOW-RITPCOANSA-N |
SMILES isomérico |
CC1([C@H](C[C@H]1C(=O)OC)C(=O)O)C |
SMILES canónico |
CC1(C(CC1C(=O)OC)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



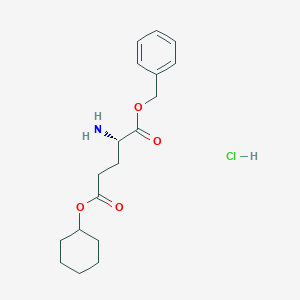
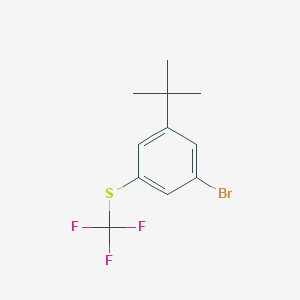
![[2-[2-[1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-yl]phenyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12280787.png)
![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-ylmethanamine](/img/structure/B12280791.png)
![3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12280795.png)
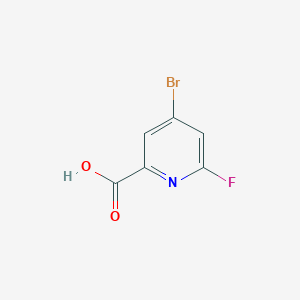

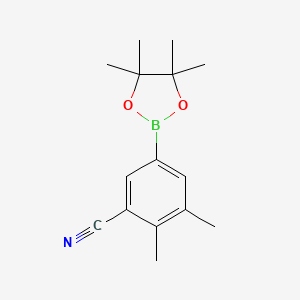
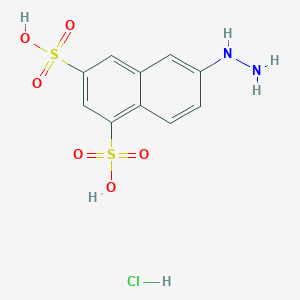
![(2-{[(1H-Indazol-6-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone](/img/structure/B12280818.png)
